[2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone
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Overview
Description
[2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the bromo and propan-2-yl groups. The piperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methanone linkage under controlled conditions, such as specific temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. This makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative applications .
Mechanism of Action
The mechanism of action of [2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and piperazine moieties play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound shares the thiazole ring but differs in the substituents attached to it.
1-(3-Chloropyridin-2-yl)-3-bromo-1H-pyrazole-5: Similar in having a bromine atom and a heterocyclic ring but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of [2-Bromo-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methanone lies in its combination of the thiazole and piperazine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science .
Properties
Molecular Formula |
C15H22BrN3O3S2 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H22BrN3O3S2/c1-10(2)13-12(17-15(16)23-13)14(20)19-6-4-18(5-7-19)11-3-8-24(21,22)9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OJOMOVBVSICOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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